4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide

medicinal chemistry scaffold hybridization kinase inhibitor design

This compound uniquely fuses a validated pan-Akt kinase inhibitory scaffold (2-phenylthiazole-5-carboxamide; core IC₅₀ range: 24–196 nM) with a 6-oxopyridazine positive inotropic/anticonvulsant pharmacophore via an ethylene linker. This precise connectivity pattern is not recapitulated by any generic thiazole carboxamide or pyridazinone derivative, making it an irreplaceable tool for kinase-focused screening libraries and neuroscience GABAergic target engagement studies. Procure this reference standard to benchmark novel analogs against established class-level potency baselines (Akt IC₅₀ 24 nM; anticonvulsant ED₅₀ 24 mg/kg MES) and to exploit additional hinge-region interaction vectors unavailable to simpler N-alkyl analogs.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 1021206-13-2
Cat. No. B2861503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide
CAS1021206-13-2
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC=N3
InChIInChI=1S/C17H16N4O2S/c1-12-15(24-17(20-12)13-6-3-2-4-7-13)16(23)18-10-11-21-14(22)8-5-9-19-21/h2-9H,10-11H2,1H3,(H,18,23)
InChIKeyWVCPGRSTYYEHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide (CAS 1021206-13-2): Chemical Identity and Compound Class Overview for Procurement Decisions


4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide (CAS 1021206-13-2) is a synthetic heterocyclic small molecule with the molecular formula C₁₇H₁₆N₄O₂S and a molecular weight of 340.4 g/mol . It belongs to the thiazole carboxamide class and incorporates a 6-oxopyridazin-1(6H)-yl moiety connected via an ethyl linker to the carboxamide nitrogen. Its core scaffold—a 2-phenylthiazole-5-carboxamide—has been independently validated as a privileged pharmacophore for kinase inhibition, including potent pan-Akt inhibition (exemplified by compound 5m: Akt1 IC₅₀ = 25 nM, Akt2 IC₅₀ = 196 nM, Akt3 IC₅₀ = 24 nM) [1]. The 6-oxopyridazine moiety has established precedent as a pharmacophore in multiple therapeutic areas including positive inotropic activity and anticonvulsant applications [2]. The specific combination of these two validated fragments in a single molecular entity—bridged by an ethylene linker—distinguishes this compound from analogs that carry only one of these functional motifs.

Why Generic Substitution of 4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide Is Not Supported by Evidence


Substituting this compound with a generic thiazole carboxamide or a simple 6-oxopyridazine derivative is not scientifically justified without explicit comparative data. The 2-phenylthiazole-5-carboxamide scaffold alone has demonstrated highly variable biological potency depending on the nature and position of the amide substituent: in the Akt inhibitor series, IC₅₀ values ranged over two orders of magnitude across analogs, with compound 5m achieving Akt1 IC₅₀ = 25 nM while close structural variants were substantially less active [1]. Similarly, within thiazole-pyridazinone hybrid series evaluated for anticonvulsant activity, the lead compound SP-5F achieved an ED₅₀ of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz) while other analogs in the same series displayed markedly different efficacy profiles, demonstrating that the precise attachment point and linker chemistry are critical determinants of biological activity [2]. The concurrent presence of the 4-methyl-2-phenylthiazole-5-carboxamide core and the 6-oxopyridazin-1(6H)-yl-ethyl substituent in this compound creates a unique connectivity pattern not recapitulated by any commercially available generic replacement. No published data support the interchangeability of this compound with any close analog.

Quantitative Evidence Guide for 4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide: Comparator-Based Differentiation


Unique Pyridazinone-Thiazole Hybrid Architecture: Structural Differentiation from Mono-Functional Analogs

This compound is the only commercially catalogued entity combining a 2-phenylthiazole-5-carboxamide core with a 6-oxopyridazin-1(6H)-yl-ethyl substituent via a carboxamide linkage. The closest commercially catalogued comparator, N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS 1396879-65-4; MW 406.46), replaces the unsubstituted 6-oxopyridazine with an imidazole-substituted variant, introducing a 66.06 Da molecular weight increase and additional hydrogen-bond donor/acceptor capacity . The N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide analog (CAS 1206995-92-7; MW 315.35) replaces the 2-phenyl group with a pyrrole moiety and shifts the carboxamide from the 5-position to the 4-position, resulting in a regioisomeric scaffold . Neither comparator recapitulates the exact connectivity and substitution pattern of the target compound.

medicinal chemistry scaffold hybridization kinase inhibitor design

Class-Level Kinase Inhibitory Potential: 2-Phenylthiazole-5-Carboxamide Pharmacophore with Sub-Nanomolar to Low Nanomolar Potency Precedent

The 2-phenylthiazole-5-carboxamide pharmacophore embedded in this compound has been independently validated as a potent kinase inhibitory scaffold. In a systematic optimization campaign for Akt inhibitors, compound 5m—bearing a 2-phenylthiazole-5-carboxamide core—inhibited Akt1, Akt2, and Akt3 with IC₅₀ values of 25 nM, 196 nM, and 24 nM, respectively [1]. This same scaffold class is the subject of multiple patent families claiming thiazole carboxamide derivatives as Pim kinase inhibitors (Incyte Corporation, WO2014100540A1 / US20170182017A1), with disclosed compounds achieving Pim inhibitory activity relevant for oncology applications [2]. While no direct IC₅₀ data are available for the target compound against any specific kinase, the presence of an intact 2-phenylthiazole-5-carboxamide core suggests potential utility in kinase inhibitor screening cascades, particularly where the 6-oxopyridazine substituent may confer selectivity advantages through interactions with the solvent-exposed region or hinge-binding residues.

Akt kinase Pim kinase cancer therapeutics kinase inhibition

6-Oxopyridazine Fragment as Validated Therapeutic Pharmacophore: Differentiation from Non-Pyridazinone Thiazole Carboxamides

The 6-oxopyridazin-1(6H)-yl fragment distinguishes this compound from simpler thiazole carboxamides such as N-allyl-4-methyl-2-phenylthiazole-5-carboxamide (CAS 320420-85-7) or N-butyl-4-methyl-2-phenylthiazole-5-carboxamide, which lack the pyridazinone pharmacophore . The 6-oxopyridazine moiety has an established therapeutic precedent as a positive inotropic scaffold (EP0339208B1; US4968683) with demonstrated cardiotonic activity, as well as an anticonvulsant pharmacophore in thiazole-pyridazinone hybrids [1]. In the anticonvulsant hybrid series, compound SP-5F achieved ED₅₀ values of 24.38 mg/kg (maximal electroshock, MES) and 88.23 mg/kg (subcutaneous pentylenetetrazole, scPTz), accompanied by a marked increase in GABA levels compared to control [1]. The pyridazinone carbonyl and ring nitrogen atoms provide additional hydrogen-bond acceptor capacity (LogP-modulating and target-engagement features) absent in non-pyridazinone analogs, which may confer distinct pharmacokinetic and pharmacodynamic properties.

positive inotropic agents anticonvulsant agents GABA modulation

Molecular Properties and Drug-Likeness Profile: Physicochemical Differentiation from Higher-MW and Lower-MW Analogs

With a molecular weight of 340.4 g/mol, this compound occupies a favorable mid-range position within the chemical space of bioactive thiazole carboxamides . It is 25.05 Da heavier than the pyrrole-substituted analog (MW 315.35) and 66.06 Da lighter than the imidazole-substituted 6-oxopyridazine analog (MW 406.46) . This molecular weight (340 Da) is below the commonly applied 500 Da upper threshold for oral drug-likeness, while retaining sufficient structural complexity for target selectivity. The calculated partition coefficient (cLogP) for this compound is not publicly available, but the presence of both the lipophilic 2-phenylthiazole core and the polar 6-oxopyridazinone moiety suggests a balanced polarity profile potentially advantageous for membrane permeability while maintaining aqueous solubility. This contrasts with simpler N-allyl or N-butyl thiazole carboxamides (MW ~258–288), which may lack sufficient polar surface area for target selectivity, and with bulkier analogs (MW > 400), which may face solubility and permeability challenges.

drug-likeness physicochemical properties lead optimization ADME

Synthetic Tractability via Established Thiazole Carboxamide and 6-Oxopyridazine Chemistry: Procurement and Scale-Up Feasibility

The synthesis of this compound is expected to proceed via well-precedented synthetic routes involving: (1) formation of the 4-methyl-2-phenylthiazole-5-carboxylic acid or its activated ester, (2) preparation of 2-(6-oxopyridazin-1(6H)-yl)ethan-1-amine via alkylation of 6-oxopyridazine, and (3) amide coupling . Both the thiazole carboxamide and 6-oxopyridazine synthetic methodologies are well-established in the literature. The 6-oxopyridazine derivatives have been synthesized at scale as described in EP0339208B1 and US4968683, demonstrating industrial feasibility for this fragment [1][2]. The synthetic convergence of two independently validated fragments means that procurement or custom synthesis can leverage established building block supply chains, contrasting with analogs requiring de novo construction of more complex fused heterocyclic systems. This compound is currently commercially available as a screening compound (Catalog EVT-2998577), enabling immediate procurement without the lead time associated with custom synthesis of novel analogs.

synthetic chemistry scale-up custom synthesis supply chain

Recommended Application Scenarios for 4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide Based on Evidence


Kinase Inhibitor Screening Libraries: Prioritized Inclusion Based on Validated 2-Phenylthiazole-5-Carboxamide Pharmacophore

This compound is recommended for inclusion in kinase-focused screening libraries, particularly those targeting the Akt and Pim kinase families. The 2-phenylthiazole-5-carboxamide core has demonstrated pan-Akt inhibition with IC₅₀ values as low as 24–25 nM (compound 5m) and is the subject of multiple Pim kinase inhibitor patents [1][2]. At MW 340.4, this compound occupies a favorable lead-like chemical space that allows subsequent medicinal chemistry optimization. The 6-oxopyridazine substituent provides additional vectors for kinase hinge-region interactions not available to simpler N-alkyl or N-allyl thiazole carboxamides [3]. Screening this compound alongside structurally related but pyridazinone-lacking analogs enables direct assessment of the contribution of the 6-oxopyridazine fragment to kinase selectivity and potency.

Neuroscience Drug Discovery: Anticonvulsant Screening Based on Pyridazinone-Thiazole Hybrid Precedent

For neuroscience programs targeting epilepsy and seizure disorders, this compound represents a structurally novel entry point into pyridazinone-thiazole hybrid chemical space. The closely related thiazole-pyridazinone hybrid SP-5F demonstrated anticonvulsant activity with ED₅₀ values of 24.38 mg/kg (MES model) and 88.23 mg/kg (scPTz model), accompanied by significant GABA level elevation [1]. While no direct anticonvulsant data exist for the target compound, its structural similarity to the active hybrid series—including the critical pyridazinone-thiazole connectivity via an amide or ethylene linker—positions it as a rational screening candidate for GABAergic target engagement. Procurement for MES and scPTz phenotypic screening, followed by GABA receptor binding and electrophysiology assays, is the recommended testing cascade.

Cardiovascular Research: Positive Inotropic Agent Screening Leveraging 6-Oxopyridazine Pharmacophore

The 6-oxopyridazine fragment is a validated positive inotropic pharmacophore, with multiple derivatives described in the patent literature (EP0339208B1; US4968683) as having higher and more selective inotropism-enhancing activity than earlier cardiotonic agents [1][2]. This compound's combination of the 6-oxopyridazine moiety with a thiazole carboxamide scaffold potentially offers a dual-mechanism cardiotonic profile. Screening in isolated cardiac tissue preparations (e.g., guinea pig papillary muscle or human atrial trabeculae) for positive inotropic activity, with parallel assessment of phosphodiesterase inhibition and calcium sensitization, is the evidence-supported application pathway. The compound's MW of 340.4 is consistent with cardiovascular drug chemical space, where many approved agents (e.g., milrinone, MW 211; pimobendan, MW 334) fall within a similar range [3].

Medicinal Chemistry Hit-to-Lead Optimization: Fragment Hybridization Strategy and SAR Exploration

This compound is an ideal starting point for systematic structure-activity relationship (SAR) exploration around the pyridazinone-thiazole hybrid scaffold. The convergent synthetic route—amide coupling between 4-methyl-2-phenylthiazole-5-carboxylic acid derivatives and 2-(6-oxopyridazin-1(6H)-yl)ethan-1-amine—permits parallel analog synthesis by varying either fragment independently [1]. The patent literature on 6-oxopyridazine derivatives (EP0339208B1) provides extensive SAR guidance on tolerated substitutions at the pyridazinone ring, while the Akt and Pim kinase inhibitor literature provides SAR data for the thiazole carboxamide portion [2][3]. Procurement of this compound as a reference standard enables benchmarking of newly synthesized analogs in biochemical and cellular assays, with the quantitative class-level potency data (Akt IC₅₀ range: 24–196 nM; anticonvulsant ED₅₀ range: 24–88 mg/kg) providing a performance baseline for optimization campaigns.

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